molecular formula C12H12F3NO2 B2421558 Methyl 2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-6-carboxylate CAS No. 1283718-31-9

Methyl 2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-6-carboxylate

Cat. No.: B2421558
CAS No.: 1283718-31-9
M. Wt: 259.228
InChI Key: OOKKEOHFLGJDDE-UHFFFAOYSA-N
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Description

Trifluoromethyl group is a functional group that has the formula -CF3 . The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For this reason, trifluoromethyl-substituted compounds are often strong acids .


Synthesis Analysis

Various methods exist to introduce this functionality. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .


Molecular Structure Analysis

The trifluoromethyl group occurs in certain pharmaceuticals, drugs, and abiotically synthesized natural fluorocarbon based compounds .


Chemical Reactions Analysis

The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .


Physical and Chemical Properties Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For this reason, trifluoromethyl-substituted compounds are often strong acids .

Scientific Research Applications

Synthesis and Chemical Properties

  • Enantioselective Synthesis : The synthesis of enantiomers of related tetrahydroquinolines has been achieved through processes like kinetic resolution and regioselective nitration, as demonstrated by Gruzdev et al. (2012) in their study of 2-methyl-6-nitro-1,2,3,4-tetrahydroquinoline (Gruzdev, Levit, Kodess, & Krasnov, 2012).
  • Diastereoselective Synthesis : Bunce et al. (2001) developed a diastereoselective synthesis method for tetrahydroquinoline-4-carboxylic esters, which could be relevant for similar compounds (Bunce, Herron, Johnson, & Kotturi, 2001).

Pharmaceutical Research

  • Inhibitor Design : Grunewald et al. (2006) studied the optimization of 3-methyl-1,2,3,4-tetrahydroisoquinoline inhibitors for specific enzyme targets, balancing pKa and steric effects, which could inform similar approaches for Methyl 2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-6-carboxylate (Grunewald, Seim, Lu, Makboul, & Criscione, 2006).

Material Science and Chemistry

  • Chemical Reactions and Synthesis : Costa and Radesca (1992) explored one-pot synthesis methods for related tetrahydroisoquinolines, which could be applicable to the synthesis of this compound (Costa & Radesca, 1992).

Biochemical Applications

  • Potential Biological Activity : Sokolov et al. (2018) studied compounds with structural similarities, focusing on their interaction with neuronal NMDA receptors, which might be relevant for understanding the biological activity of this compound (Sokolov, Aksinenko, Dranyi, & Grigoriev, 2018).

Mechanism of Action

A molecule with a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) Skin Corrosion/Irritation Serious Eye Damage/Eye Irritation Specific target organ toxicity (single exposure) Target Organs - Respiratory system .

Future Directions

The demand for trifluoromethyl derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of trifluoromethyl will be discovered in the future .

Properties

IUPAC Name

methyl 2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO2/c1-18-11(17)8-2-4-9-7(6-8)3-5-10(16-9)12(13,14)15/h2,4,6,10,16H,3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKKEOHFLGJDDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC(CC2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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